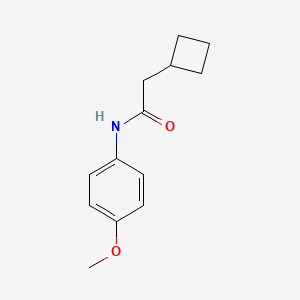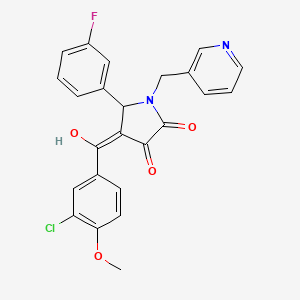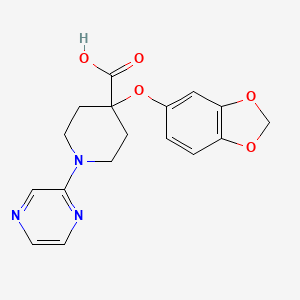
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action and potential benefits.
Wirkmechanismus
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide works by selectively inhibiting the activity of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. Unlike traditional NSAIDs, such as aspirin and ibuprofen, which also inhibit the activity of COX-1, an enzyme that is involved in the production of protective prostaglandins, this compound selectively inhibits COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins and other inflammatory mediators, such as leukotrienes and cytokines. In vivo studies have shown that this compound reduces inflammation, pain, and fever in animal models of inflammatory disorders. This compound has also been found to have protective effects on the gastrointestinal tract, possibly due to its selective inhibition of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various physiological and pathological processes. This compound is also a potent inhibitor of COX-2, which allows for the use of lower concentrations in experiments. However, this compound has limitations for use in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous prostaglandin production. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has potential for future research in various areas. Some of the possible future directions include:
1. Investigating the role of this compound in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of this compound on the immune system and its potential use as an immunomodulatory agent.
3. Investigating the potential of this compound as a chemopreventive agent for cancer, as COX-2 is overexpressed in many types of cancer.
4. Developing new derivatives of this compound with improved pharmacological properties and selectivity.
5. Studying the effects of this compound on other physiological processes, such as wound healing and bone remodeling.
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications. It selectively inhibits COX-2, reducing inflammation, pain, and fever, and has potential for future research in various areas. Further research is needed to fully understand the potential benefits and limitations of this compound in various physiological and pathological processes.
Synthesemethoden
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-furancarboxylic acid with ethylamine and thionyl chloride to form the intermediate compound 2-furancarboxamide. This intermediate is then reacted with 3,4-dihydroxythiophene-2-carboxylic acid and acetic anhydride to produce this compound. The synthesis of this compound is a complex and time-consuming process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-18(13-10-11-24(20,21)12-13)17(19)15-8-9-16(23-15)22-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRCNPLTPSVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)


![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)